Iridoiden und Derivate
Iridoids and their derivatives are a class of natural compounds found in various plants, known for their diverse chemical structures and pharmacological activities. These cyclic monoterpenes have a distinctive B-ring with a ketone functional group at position C-2, which is crucial for defining the iridoid structure. Iridoids exhibit a wide range of biological properties including antimicrobial, anti-inflammatory, and antioxidant effects, making them valuable in pharmaceutical research.
In medicinal chemistry, derivatives of iridoids have been synthesized to enhance their therapeutic potential or improve pharmacokinetic properties. For instance, glycosylated iridoids can be more bioactive due to improved solubility and better absorption when entering the body. Additionally, iridoid derivatives are being explored for their roles in cancer treatment and as potential anti-diabetic agents.
Their unique chemical characteristics make iridoids and their derivatives significant candidates for drug discovery and development, offering promising opportunities in modern medicine.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
lamiridosin A | 52571-98-9 | C11H16O7 |
![]() |
Mangicol A; 7,20-Dideoxy, 18-ketone | 293735-58-7 | C25H40O3 |
![]() |
Mangicol G | 293735-59-8 | C25H40O3 |
![]() |
Kansuensin | 659730-41-3 | C14H22O4 |
![]() |
Jambolane A | 2161386-34-9 | C12H16O2 |
![]() |
Loganic acid; 1-Epimer, aglycone, 1-butyl ether, Me ester | 1154410-28-2 | C15H24O5 |
![]() |
3,5-Iridadiene-1,7,8,10,11-pentol; (1β,8β)-form, 7-Ketone, 1,10,11-tris-O-(3-methylbutanoyl) | 1435951-92-0 | C25H36O9 |
![]() |
3-Iridene-1,5,7,8,10,11-hexol; (1β,5β,7β,8β)-form, 11-O-[3-Methyl-2S-(3-methylbutanoyloxy)butanoyl], 1-O-(3-methylbutanoyl) | 1374679-16-9 | C25H40O11 |
![]() |
3-Iridene-1,7,8,10,11-pentol; (1β,7β,8α)-form, 1-O-(3-Methylbutanoyl) | 2003260-73-7 | C15H24O7 |
![]() |
Iridodial; 5,9-Diepimer | 177565-52-5 | C20H32O4 |
Verwandte Literatur
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Empfohlene Lieferanten
-
Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte